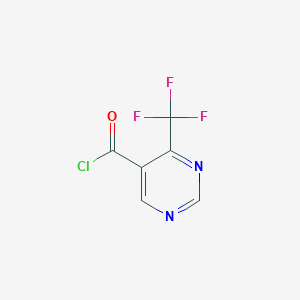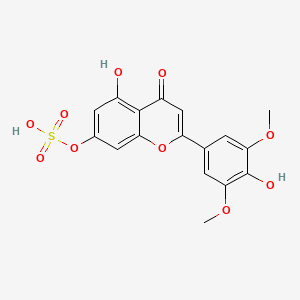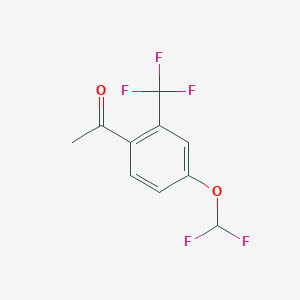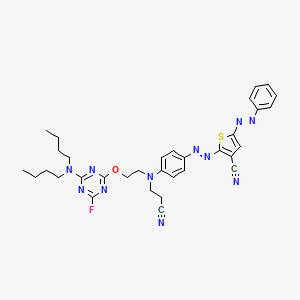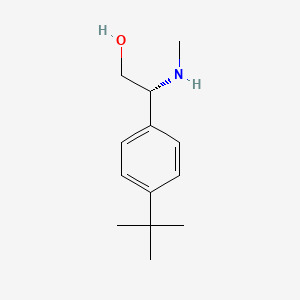![molecular formula C17H26S2Sn B12847100 (5'-Hexyl-[2,2'-bithiophen]-5-yl)trimethylstannane](/img/structure/B12847100.png)
(5'-Hexyl-[2,2'-bithiophen]-5-yl)trimethylstannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5’-Hexyl-[2,2’-bithiophen]-5-yl)trimethylstannane is an organotin compound that features a bithiophene core substituted with a hexyl group and a trimethylstannane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5’-Hexyl-[2,2’-bithiophen]-5-yl)trimethylstannane typically involves the following steps:
Formation of 5-Hexyl-2,2’-bithiophene: This intermediate can be synthesized by coupling 2,2’-bithiophene with hexyl bromide under basic conditions.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
(5’-Hexyl-[2,2’-bithiophen]-5-yl)trimethylstannane can undergo various chemical reactions, including:
Substitution Reactions: The trimethylstannane group can be replaced by other functional groups through palladium-catalyzed cross-coupling reactions.
Oxidation and Reduction: The bithiophene core can be oxidized or reduced under appropriate conditions, altering the electronic properties of the compound.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions to facilitate the substitution of the trimethylstannane group.
Oxidizing Agents: Such as m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products
Cross-Coupling Products: Depending on the substituents introduced, various functionalized bithiophenes can be obtained.
Oxidized or Reduced Bithiophenes: Products with altered electronic properties due to changes in the oxidation state of the bithiophene core.
Applications De Recherche Scientifique
(5’-Hexyl-[2,2’-bithiophen]-5-yl)trimethylstannane has several applications in scientific research:
Organic Electronics: Used as a building block for the synthesis of conjugated polymers and small molecules in organic electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Materials Science: Investigated for its potential in creating novel materials with unique electronic and optical properties.
Chemical Sensors: Utilized in the development of sensors for detecting various analytes due to its tunable electronic properties.
Mécanisme D'action
The mechanism by which (5’-Hexyl-[2,2’-bithiophen]-5-yl)trimethylstannane exerts its effects is primarily related to its electronic structure. The bithiophene core provides a conjugated system that can participate in charge transport, while the trimethylstannane group can be modified to introduce different functionalities. The molecular targets and pathways involved depend on the specific application, such as charge transport in organic electronics or interaction with analytes in chemical sensors.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Hexyl-2,2’-bithiophene: Lacks the trimethylstannane group but shares the bithiophene core and hexyl substitution.
5,5’-Bis(trimethylstannyl)-3,3’-di-2-ethylhexylsilylene-2,2’-bithiophene: Contains a similar bithiophene core with different substituents.
Uniqueness
(5’-Hexyl-[2,2’-bithiophen]-5-yl)trimethylstannane is unique due to the presence of both the hexyl group and the trimethylstannane moiety, which provide distinct electronic properties and reactivity compared to other bithiophene derivatives. This combination allows for versatile functionalization and application in various fields of research.
Propriétés
IUPAC Name |
[5-(5-hexylthiophen-2-yl)thiophen-2-yl]-trimethylstannane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17S2.3CH3.Sn/c1-2-3-4-5-7-12-9-10-14(16-12)13-8-6-11-15-13;;;;/h6,8-10H,2-5,7H2,1H3;3*1H3; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNPWGLHHUPZNHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(S1)C2=CC=C(S2)[Sn](C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26S2Sn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-Fluoro-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline](/img/structure/B12847017.png)
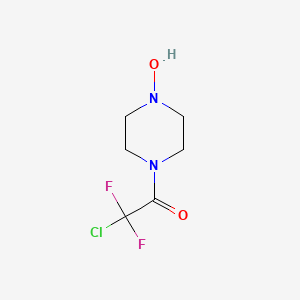
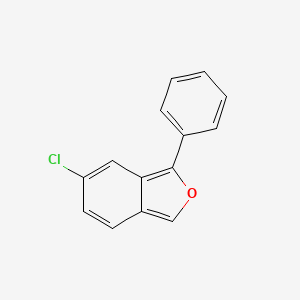
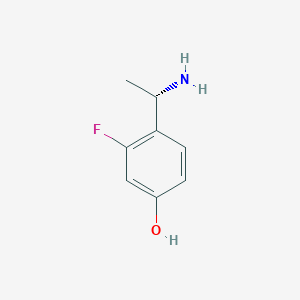
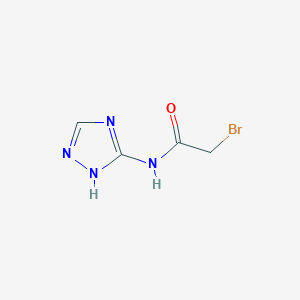
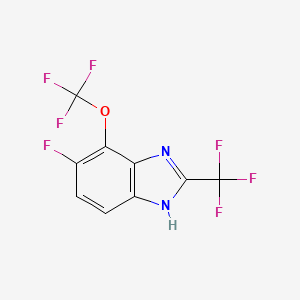
![N-Methyl-4-(pyrazolo[1,5-b]pyridazin-3-yl)pyrimidin-2-amine](/img/structure/B12847070.png)
![3-Fluoro-4'-(methylsulfonyl)[1,1'-biphenyl]-4-amine](/img/structure/B12847077.png)
![3-(4-(2-Phenoxyethoxy)phenyl)-8-chloroimidazo[1,2-a]pyrazine](/img/structure/B12847083.png)
